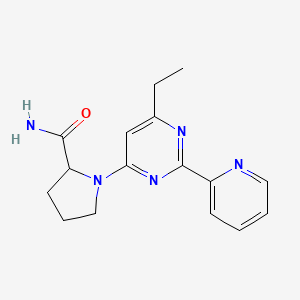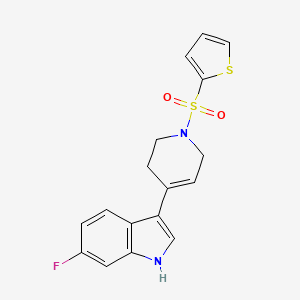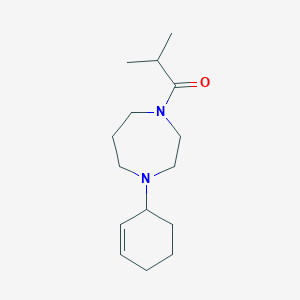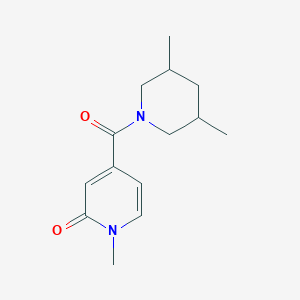![molecular formula C13H19NO2S B7553581 [3-(2-Methylpropyl)morpholin-4-yl]-thiophen-3-ylmethanone](/img/structure/B7553581.png)
[3-(2-Methylpropyl)morpholin-4-yl]-thiophen-3-ylmethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(2-Methylpropyl)morpholin-4-yl]-thiophen-3-ylmethanone, also known as MPTM, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPTM belongs to the class of compounds known as morpholines, which have been found to exhibit a wide range of biological activities.
Mechanism of Action
The exact mechanism of action of [3-(2-Methylpropyl)morpholin-4-yl]-thiophen-3-ylmethanone is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in the development and progression of various diseases. [3-(2-Methylpropyl)morpholin-4-yl]-thiophen-3-ylmethanone has been found to inhibit the activity of the HIV-1 integrase enzyme, which is essential for the replication of the virus.
Biochemical and Physiological Effects:
[3-(2-Methylpropyl)morpholin-4-yl]-thiophen-3-ylmethanone has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of inflammatory cytokines, and reduce the activity of certain enzymes and proteins that are involved in the development of autoimmune disorders.
Advantages and Limitations for Lab Experiments
[3-(2-Methylpropyl)morpholin-4-yl]-thiophen-3-ylmethanone has several advantages for laboratory experiments, including its high potency, selectivity, and stability. However, it also has several limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.
Future Directions
There are several future directions for research on [3-(2-Methylpropyl)morpholin-4-yl]-thiophen-3-ylmethanone. One area of interest is its potential applications in the treatment of HIV and other viral infections. Another area of interest is its potential applications in the treatment of autoimmune disorders, such as rheumatoid arthritis and multiple sclerosis. Additionally, further studies are needed to fully understand the mechanism of action of [3-(2-Methylpropyl)morpholin-4-yl]-thiophen-3-ylmethanone and its potential side effects.
Synthesis Methods
[3-(2-Methylpropyl)morpholin-4-yl]-thiophen-3-ylmethanone can be synthesized using a variety of methods, but the most commonly used method involves the reaction of 3-thiophenemethanone with 2-methylpropylmorpholine in the presence of a suitable catalyst. The reaction typically takes place at room temperature and produces [3-(2-Methylpropyl)morpholin-4-yl]-thiophen-3-ylmethanone in high yields.
Scientific Research Applications
[3-(2-Methylpropyl)morpholin-4-yl]-thiophen-3-ylmethanone has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. It has been extensively studied for its potential applications in the treatment of various diseases, including cancer, HIV, and autoimmune disorders.
properties
IUPAC Name |
[3-(2-methylpropyl)morpholin-4-yl]-thiophen-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2S/c1-10(2)7-12-8-16-5-4-14(12)13(15)11-3-6-17-9-11/h3,6,9-10,12H,4-5,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXIGRMYEQUONOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1COCCN1C(=O)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(2-Methylpropyl)morpholin-4-yl]-thiophen-3-ylmethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(1-Methylpyrazol-4-yl)-5-[2-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B7553537.png)

![N-[(4-carbamoyloxan-4-yl)methyl]-1-methyl-5-propylpyrazole-4-carboxamide](/img/structure/B7553546.png)
![2-Phenyl-2-[(6-phenylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)amino]acetamide](/img/structure/B7553552.png)
![[4-(2-Hydroxypropyl)piperazin-1-yl]-quinolin-5-ylmethanone](/img/structure/B7553555.png)

![1-[4-(2-Hydroxypropyl)piperazin-1-yl]-2-(6-methylpyridin-3-yl)ethanone](/img/structure/B7553567.png)
![[4-(4-Ethoxy-6-methylpyrimidin-2-yl)piperazin-1-yl]-(1-methylpyrrolidin-2-yl)methanone](/img/structure/B7553574.png)

![1-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-2-(1,2,4-triazol-1-yl)propan-1-one](/img/structure/B7553594.png)
![[2-[(3,5-dimethylpyrazol-1-yl)methyl]pyrrolidin-1-yl]-(5-phenyl-1H-pyrazol-4-yl)methanone](/img/structure/B7553595.png)
![4-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methylsulfanyl]-2,6-dimethylpyrimidine-5-carbonitrile](/img/structure/B7553603.png)